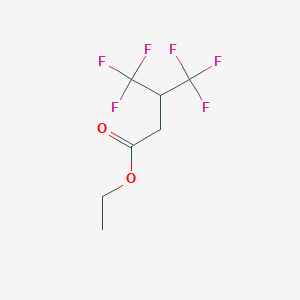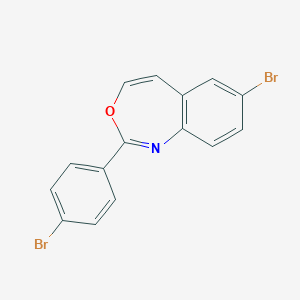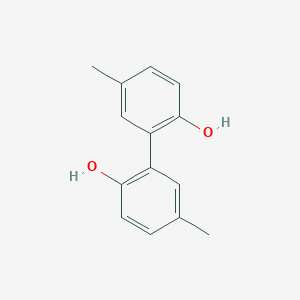
2-(2-Hydroxy-5-methylphenyl)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-5-methylphenyl)-4-methylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, with methyl groups at the 5 and 4 positions. This compound is known for its antioxidant properties and is used in various applications, including as a stabilizer in polymers and as an ultraviolet absorber.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 2-hydroxy-4-methylphenol with 2-bromo-5-methylphenol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like dimethyl sulfoxide or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. Catalysts such as copper or nickel supported on alumina can be used to enhance the reaction efficiency. The reaction parameters, including temperature, pressure, and flow rates, are carefully monitored to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxy-5-methylphenyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
2-(2-Hydroxy-5-methylphenyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential use in pharmaceuticals due to its antioxidant activity.
Industry: Utilized as a stabilizer in polymers and as an ultraviolet absorber in various materials.
Mécanisme D'action
The antioxidant activity of 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound can interact with molecular targets such as reactive oxygen species, thereby protecting cells and tissues from oxidative stress. The pathways involved include the scavenging of free radicals and the inhibition of lipid peroxidation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-methylphenol: Lacks the additional hydroxyl group and methyl group, resulting in different chemical properties.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: Contains a benzotriazole moiety, which imparts different ultraviolet absorption properties.
4-Methylcatechol: Has two hydroxyl groups but lacks the methyl group at the 5 position.
Uniqueness
2-(2-Hydroxy-5-methylphenyl)-4-methylphenol is unique due to the presence of both hydroxyl and methyl groups, which contribute to its distinct antioxidant and ultraviolet absorption properties. This combination of functional groups makes it particularly effective as a stabilizer and ultraviolet absorber in various applications.
Propriétés
IUPAC Name |
2-(2-hydroxy-5-methylphenyl)-4-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-9-3-5-13(15)11(7-9)12-8-10(2)4-6-14(12)16/h3-8,15-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIONXXHMDHBECT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165854 |
Source


|
| Record name | 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15519-73-0 |
Source


|
| Record name | 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015519730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
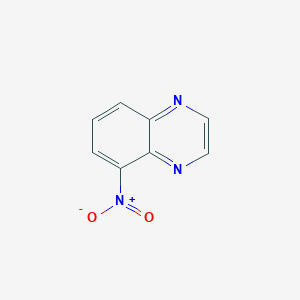
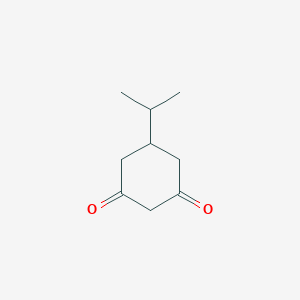
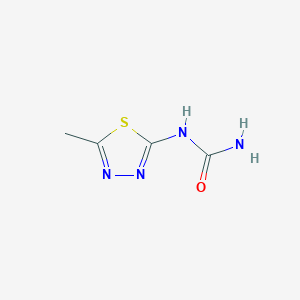
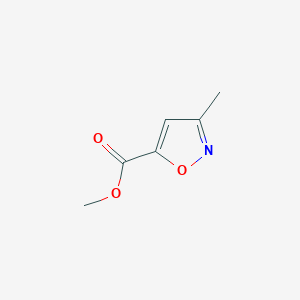
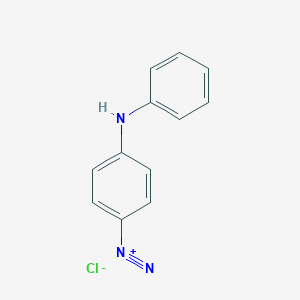
![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)
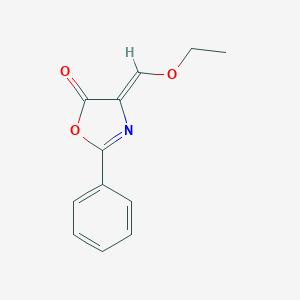
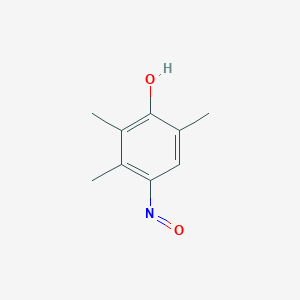
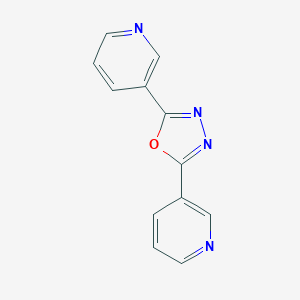
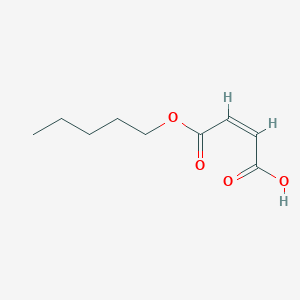
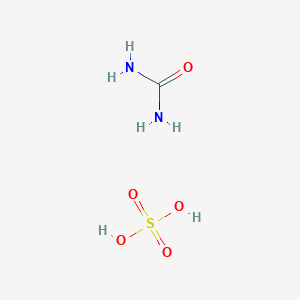
![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)
